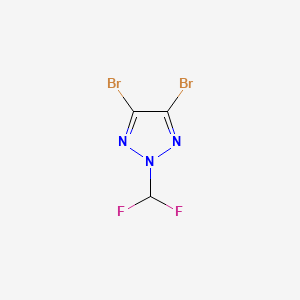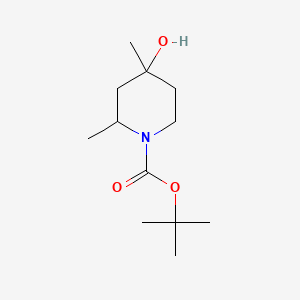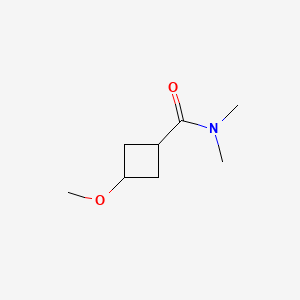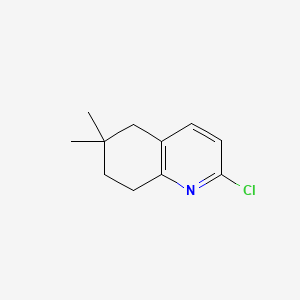![molecular formula C7H7N3O B6604322 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one CAS No. 2633638-14-7](/img/structure/B6604322.png)
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is a heterocyclic compound that contains both pyrrole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives with methylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs₂CO₃) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with additional hydrogen functionalities
Substitution: Substituted derivatives with halogen or other electrophilic groups
Scientific Research Applications
1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one involves its interaction with molecular targets such as receptor-interacting serine/threonine-protein kinase 1 (RIPK1). By inhibiting RIPK1, the compound can modulate necroptosis signaling pathways, leading to potential therapeutic effects in inflammatory and cancerous conditions . The exact molecular interactions and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one: This compound shares a similar core structure but with an amino group at the 4-position.
1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one: This compound has a similar pyrrolo ring but differs in the position of the nitrogen atoms in the pyridine ring.
Uniqueness: 1-Methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit RIPK1 and modulate necroptosis pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
1-methyl-6H-pyrrolo[2,3-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-4-8-9-7(11)6(5)10/h2-4H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOKATUSROOMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)
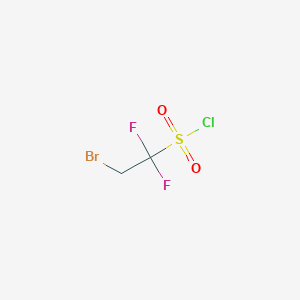
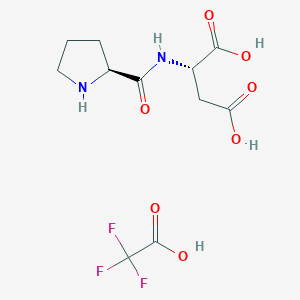
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)
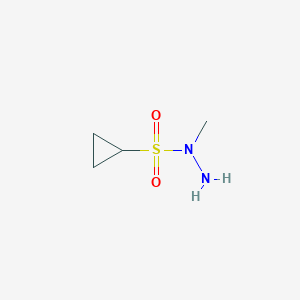
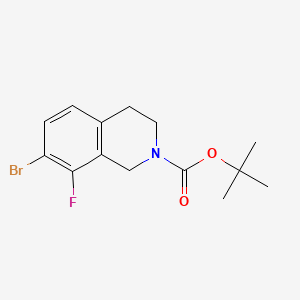
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)
